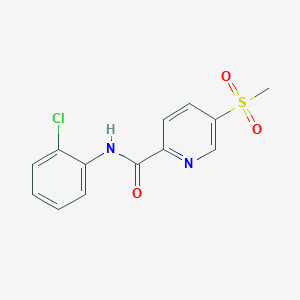

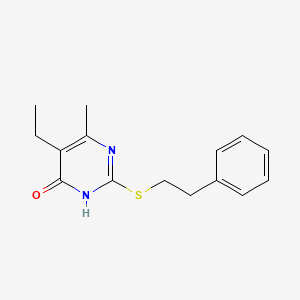

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide

説明

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide (also known as CPMS) is a synthetic compound used in scientific research. It is a member of the picolinamide family and is known for its unique properties that make it an ideal tool for a variety of laboratory experiments. CPMS has been used in a variety of research applications, from studying the biochemical and physiological effects of compounds to exploring the mechanisms of action of drugs and other agents.

科学的研究の応用

1. Catalysis and Ligand Design

N-(Methylsulfonyl)-2-pyridinecarboxamide, a compound related to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, has been used in catalysis. Ir complexes bearing this ligand have been employed as catalysts for aqueous formic acid dehydrogenation. These ligands were designed to maintain the skeleton of picolinamide, which is crucial for their role in catalysis (Guo et al., 2023).

2. Radiosynthesis and PET Imaging

Compounds structurally similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, specifically N-(3-chlorophenyl)-2-picolinamide derivatives, have been synthesized for potential ligands in PET imaging of the brain. One such compound showed improved binding affinity and was used for in vivo imaging studies in monkeys, indicating its utility in neurological research (Kil et al., 2014).

3. Modulators in Neuropharmacology

N-Phenylsulfonyl-1H-pyrrole picolinamides, related to the target compound, have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrate the potential of picolinamide derivatives in neuropharmacological research, particularly in modulating neural receptors (Gogliotti et al., 2016).

4. Anti-Inflammatory Properties

Research on compounds similar to N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, has shown anti-inflammatory properties. These compounds inhibited oedema formation in mice, highlighting their potential use in studying inflammatory responses (Torres et al., 1999).

5. Metal-Amide Bond Studies

The interaction of N-(aryl)picolinamides with metals such as iridium has been studied. This research, exploring metal-amide bond activations, demonstrates the application of picolinamide derivatives in inorganic and organometallic chemistry (Dasgupta et al., 2008).

特性

IUPAC Name |

N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKJSAEIXKTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

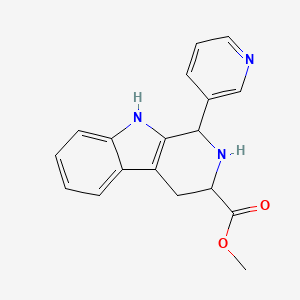

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

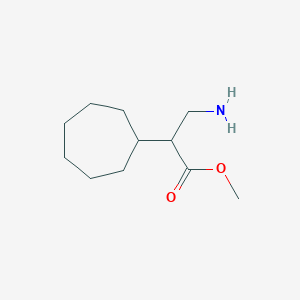

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

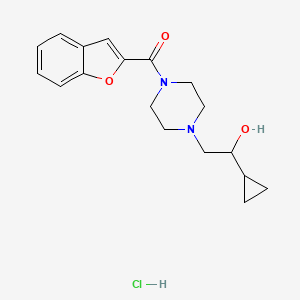

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)